DPC423, chemically known as 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide [, ] is a synthetic, competitive, and selective inhibitor of coagulation factor Xa (fXa) [, , , ]. Its primary role in scientific research is as a potential oral anticoagulant for the prevention and treatment of thrombotic disorders [, , , , , , , , ]. DPC423 is also known as DPC-423 and Unii-3xlj2DL48G [].
DPC423 undergoes various metabolic transformations in vivo, primarily through oxidative pathways [, ]. In rodents, it is metabolized to several products, including an aldehyde, a carboxylic acid, a benzyl alcohol, glutamate conjugates, acyl glucuronide and its isomers, carbamyl glucuronide, a phenol and its glucuronide conjugate, two glutathione adducts, a sulfamate conjugate, isomers of an oxime metabolite, and an amide []. Notably, the formation of glutamate conjugates through a gamma-glutamyltranspeptidase (GGT)-mediated transfer of glutamate from glutathione to the benzylamine group of DPC423 is an unusual metabolic pathway []. Another significant reaction is the P450-mediated oxidation of DPC423 and its analogs to aldoximes, which can further lead to the formation of reactive intermediates that conjugate with glutathione [].
DPC423 exerts its anticoagulant effect by selectively and competitively inhibiting factor Xa [, , , ]. This inhibition prevents the formation of the prothrombinase complex, which is essential for the conversion of prothrombin to thrombin. As thrombin plays a crucial role in the coagulation cascade by converting fibrinogen to fibrin, the inhibition of thrombin generation by DPC423 effectively prevents clot formation [, , , ]. This mechanism of action differs from traditional anticoagulants like heparin and warfarin, which primarily target thrombin and vitamin K-dependent clotting factors, respectively [].
DPC423 is a synthetic small molecule with good oral bioavailability, a desirable property for an anticoagulant drug [, , ]. In dogs, it exhibits a favorable pharmacokinetic profile with an oral bioavailability of 57%, a plasma clearance of 0.24 L/kg/h, and a plasma half-life of 7.5 hours []. These properties contribute to its potential as a clinically useful anticoagulant.
DPC423 has been investigated primarily for its potential as an oral anticoagulant for the prevention and treatment of thrombotic disorders [, , , , , , , , ]. Its efficacy has been demonstrated in various animal models of thrombosis, including rabbit and rat models of arteriovenous shunt thrombosis []. Studies in rabbits have shown that DPC423 effectively inhibits arterial thrombosis with minimal impact on bleeding time, suggesting a favorable safety profile compared to other anticoagulants [].
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6